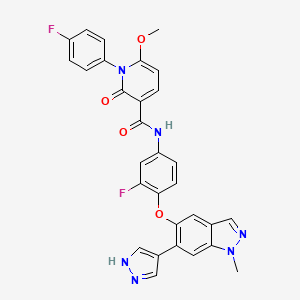
Trk-IN-26
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-26 is a compound known for its inhibitory effects on tropomyosin receptor kinases (TRKs). These kinases, including TRKA, TRKB, and TRKC, are crucial in neuronal development and differentiation. This compound has shown potential in cancer research due to its ability to inhibit these kinases, which are often implicated in various cancers .
Méthodes De Préparation
The synthesis of Trk-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Trk-IN-26 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .
Applications De Recherche Scientifique
Trk-IN-26 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of TRKs and their role in cellular processes. In biology, it helps in understanding the signaling pathways mediated by TRKs. In medicine, this compound is being investigated for its potential use in cancer therapy, particularly in cancers where TRK fusion proteins are present. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mécanisme D'action
Trk-IN-26 exerts its effects by inhibiting the activity of TRKs. It functions as an ATP competitor, binding to the active site of the kinase and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways mediated by TRKs, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-γ (PLC-γ) pathways. As a result, the proliferation and survival of cancer cells are suppressed, leading to tumor shrinkage .
Comparaison Avec Des Composés Similaires
Trk-IN-26 is unique compared to other TRK inhibitors due to its specific binding affinity and selectivity for TRKs. Similar compounds include entrectinib and larotrectinib, which also target TRKs but may have different binding profiles and clinical applications. Entrectinib, for example, targets multiple kinases, including TRKs, ROS1, and ALK, while larotrectinib is more selective for TRKs .
Propriétés
Formule moléculaire |
C30H22F2N6O4 |
|---|---|
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methoxy-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C30H22F2N6O4/c1-37-25-13-23(18-14-33-34-15-18)27(11-17(25)16-35-37)42-26-9-5-20(12-24(26)32)36-29(39)22-8-10-28(41-2)38(30(22)40)21-6-3-19(31)4-7-21/h3-16H,1-2H3,(H,33,34)(H,36,39) |
Clé InChI |
HYNGNWCMHJYQRN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(N(C4=O)C5=CC=C(C=C5)F)OC)F)C6=CNN=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















